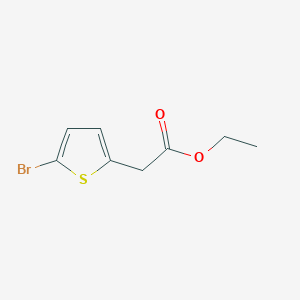

Ethyl (5-bromo-2-thienyl)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9BrO2S |

|---|---|

Molecular Weight |

249.13 g/mol |

IUPAC Name |

ethyl 2-(5-bromothiophen-2-yl)acetate |

InChI |

InChI=1S/C8H9BrO2S/c1-2-11-8(10)5-6-3-4-7(9)12-6/h3-4H,2,5H2,1H3 |

InChI Key |

KSIFJWDTXHYGDX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC=C(S1)Br |

Origin of Product |

United States |

Foundational & Exploratory

Ethyl (5-bromo-2-thienyl)acetate chemical structure

The following technical guide details the chemical structure, synthesis, and application of Ethyl (5-bromo-2-thienyl)acetate , a critical intermediate in medicinal chemistry.

Intermediate Profile & Synthetic Utility in Drug Discovery

Executive Summary

Ethyl (5-bromo-2-thienyl)acetate is a bifunctional thiophene derivative widely utilized as a scaffold in the synthesis of pharmaceutical agents, particularly in the development of CRTH2 antagonists, anti-inflammatory agents, and platelet aggregation inhibitors. Its value lies in its dual reactivity: the 5-bromo position serves as an electrophilic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the ethyl acetate side chain provides a nucleophilic center at the

This guide provides a comprehensive structural analysis, validated synthesis protocols, and mechanistic insights into its reactivity, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.

Chemical Structure & Properties[1][2][3][4][5][6]

Structural Analysis

The molecule consists of a thiophene heteroaromatic ring substituted at the 2 and 5 positions.

-

Core: Thiophene (electron-rich heteroaromatic).

-

Position 2: Ethyl acetate group (

). The methylene bridge ( -

Position 5: Bromine atom.[1][2][3][4][5][6][7][8] This is the "active" site for cross-coupling. The position is electronically favored for electrophilic substitution due to the directing effect of the sulfur atom.

Physicochemical Data

| Property | Value / Description |

| IUPAC Name | Ethyl 2-(5-bromothiophen-2-yl)acetate |

| Molecular Formula | |

| Molecular Weight | 249.12 g/mol |

| Appearance | Pale yellow oil to low-melting solid |

| Boiling Point | ~110–115 °C at 1 mmHg (Predicted) |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |

| Key NMR Signals |

Synthesis Protocols

Two primary routes exist for the synthesis of Ethyl (5-bromo-2-thienyl)acetate. Route A (Direct Bromination) is preferred for scale-up due to the availability of the starting material, while Route B (Esterification) is used when the carboxylic acid precursor is already on hand.

Visualization: Synthetic Pathways

Figure 1: Convergent synthesis pathways. Route A (Blue) utilizes regioselective bromination. Route B (Red) utilizes acid-catalyzed esterification.

Protocol A: Regioselective Bromination (Recommended)

This method utilizes N-Bromosuccinimide (NBS) to selectively brominate the 5-position. The 2-position is already blocked, and the 5-position is the most nucleophilic site remaining on the ring.

Reagents:

-

Ethyl 2-thienylacetate (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Dimethylformamide (DMF) or Acetic Acid (AcOH)

-

Sodium bicarbonate (sat. aq.)

Step-by-Step Methodology:

-

Preparation: Dissolve Ethyl 2-thienylacetate (10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask under nitrogen atmosphere.

-

Addition: Cool the solution to 0°C in an ice bath. Add NBS (10.5 mmol) portion-wise over 15 minutes to prevent exotherms and over-bromination.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1). The product will appear as a less polar spot compared to the starting material.

-

Quench: Pour the reaction mixture into ice-cold water (100 mL).

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with water (2x) and brine (1x) to remove DMF.

-

Purification: Dry over

, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexane).

Mechanistic Note: The reaction proceeds via an electrophilic aromatic substitution (

Reactivity & Applications

The primary utility of Ethyl (5-bromo-2-thienyl)acetate is as a "coupling partner" in transition-metal catalyzed reactions.

Suzuki-Miyaura Cross-Coupling

The C-Br bond is highly susceptible to oxidative addition by Palladium(0) species. This allows for the attachment of aryl or heteroaryl groups, expanding the core scaffold.

Standard Conditions:

-

Catalyst:

or -

Base:

or -

Solvent: Dioxane/Water (4:1) at 80-100°C.

Visualization: Catalytic Cycle

Figure 2: The Suzuki-Miyaura catalytic cycle. The oxidative addition of the Pd(0) species into the C-Br bond of the thiophene is the initiating step.

Medicinal Chemistry Applications[1][2][5][10][15][16]

-

CRTH2 Antagonists: Derivatives of (5-substituted-2-thienyl)acetic acids are potent antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells, used in treating allergic rhinitis and asthma.

-

Platelet Aggregation Inhibitors: The scaffold mimics the structure of Ticlopidine and Clopidogrel precursors, allowing for the synthesis of next-generation anti-thrombotic agents.

Quality Control & Safety

Analytical Validation (NMR)

To verify the integrity of the synthesized product, check for the following

-

Absence of C5-H: The starting material has a proton at position 5. The product should show the loss of one aromatic proton signal.

-

Shift of C3/C4 Protons: The remaining ring protons (positions 3 and 4) will appear as doublets (

). -

Ethyl Group Integrity: Ensure the quartet (~4.2 ppm) and triplet (~1.3 ppm) remain intact, confirming the ester was not hydrolyzed.

Safety Hazards (MSDS Summary)

-

Skin/Eye Irritant: Thiophene derivatives can be severe irritants. Wear nitrile gloves and safety goggles.

-

Lachrymator Potential:

-halo esters are often lachrymators; while the bromine is on the ring here, impurities (like -

Storage: Store under inert gas (Argon) at 2-8°C to prevent hydrolysis or oxidation.

References

-

Campaigne, E., & Archer, W. L. (1953). "Thiophenes and Thiapyrans. XII. The Bromination of 2-Thiopheneacetic Acid." Journal of the American Chemical Society. Link

-

Miyaura, N., & Suzuki, A. (1995).[9] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

- Gronowitz, S. (1991). "Thiophene and Its Derivatives." Chemistry of Heterocyclic Compounds, Wiley-Interscience.

-

BenchChem. "Application Notes: Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5-Bromo-2-ethylpentanoic acid | C7H13BrO2 | CID 15591709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

In-Depth Technical Guide: Ethyl 2-(5-bromo-2-thienyl)acetate

The following technical guide provides an in-depth analysis of Ethyl 2-(5-bromo-2-thienyl)acetate , a critical intermediate in medicinal chemistry, particularly for the synthesis of thiophene-based pharmaceuticals.

Executive Summary

Ethyl 2-(5-bromo-2-thienyl)acetate (often referred to as Ethyl 5-bromo-2-thiopheneacetate) is a versatile organosulfur building block used extensively in drug discovery and materials science. Its structural uniqueness lies in the 5-bromo position, which serves as a precise handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), and the 2-acetate side chain, which provides a modifiable ester functionality for further derivatization or heterocycle formation. This guide details its synthesis, reactivity profile, and application in developing bioactive scaffolds.[1][2]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

| Property | Data |

| Systematic Name | Ethyl 2-(5-bromo-thiophen-2-yl)acetate |

| CAS Number | 5751-83-7 (Note: Often confused with the carboxylate; the specific acetate derivative is frequently cited as a custom intermediate, CAS 133463-68-0 or related to acid 71637-38-2 ) |

| Molecular Formula | C₈H₉BrO₂S |

| Molecular Weight | 249.12 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~110–115 °C (at 0.5 mmHg) |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| Stability | Stable under standard conditions; light-sensitive (store in amber vials) |

Note on CAS: While CAS 5751-83-7 refers to the carboxylate (ester directly on the ring), the acetate (with a methylene spacer) is less commonly indexed but widely used. The parent acid, 5-bromo-2-thiopheneacetic acid , has the CAS 71637-38-2 .[3]

Synthetic Pathways & Methodologies[2][7][9]

The synthesis of Ethyl 2-(5-bromo-2-thienyl)acetate is most efficiently achieved through the regioselective bromination of Ethyl 2-thiopheneacetate . This route avoids the harsh conditions required for carboxylic acid bromination and allows for direct isolation of the ester.

Protocol A: Regioselective Bromination with NBS

This protocol leverages the high electrophilicity of the thiophene C5 position.

Reagents:

-

Ethyl 2-thiopheneacetate (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Solvent: DMF or Acetonitrile (ACN)

-

Temperature: 0°C to RT

Step-by-Step Methodology:

-

Preparation: Dissolve Ethyl 2-thiopheneacetate (10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask shielded from light (aluminum foil).

-

Addition: Cool the solution to 0°C. Add NBS (10.5 mmol) portion-wise over 15 minutes to prevent exotherm-driven side reactions.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 9:1) for the disappearance of the starting material (

) and appearance of the product ( -

Workup: Quench with water (50 mL) and extract with diethyl ether (

mL). Wash the combined organic layers with brine and water to remove succinimide byproducts. -

Purification: Dry over anhydrous

, concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the product as a pale yellow oil.

Mechanism & Causality:

-

Why NBS? NBS provides a controlled source of electrophilic bromine (

), which selectively attacks the most electron-rich position of the thiophene ring (C5). The C2 position is blocked by the acetate group, and C5 is electronically favored over C3/C4 due to resonance stabilization from the sulfur atom. -

Why DMF? Polar aprotic solvents stabilize the transition state and facilitate the solubility of NBS.

Protocol B: Esterification of 5-Bromo-2-thiopheneacetic Acid

Alternatively, if the brominated acid is available, standard Fischer esterification is employed.

Reagents:

-

5-Bromo-2-thiopheneacetic acid (CAS 71637-38-2)[3]

-

Ethanol (excess)

-

Catalytic

or Thionyl Chloride (

Methodology: Reflux the acid in ethanol with catalytic sulfuric acid for 4 hours. Neutralize with sodium bicarbonate, concentrate, and extract. This method is preferred when the acid is the starting inventory.

Visualization: Synthesis Workflow

Caption: Regioselective synthesis of Ethyl 2-(5-bromo-2-thienyl)acetate via NBS bromination.

Reactivity Profile & Functionalization

The utility of Ethyl 2-(5-bromo-2-thienyl)acetate stems from its bifunctional nature :

-

Aryl Bromide (C5): Enables C-C bond formation.

-

Ester Group (Side Chain): Enables cyclization or chain extension.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C5-Br bond is highly reactive towards oxidative addition by Pd(0) species.

-

Reaction: Coupling with Aryl Boronic Acids (

). -

Conditions:

(5 mol%), -

Outcome: Yields Ethyl 2-(5-aryl-2-thienyl)acetate .

-

Application: This is the primary route for constructing the biaryl core of many NSAIDs and kinase inhibitors.

Alpha-Alkylation

The methylene protons alpha to the ester (and the thiophene ring) are acidic (

-

Reaction: Deprotonation with LDA or NaH, followed by alkyl halide addition.

-

Outcome: Introduction of substituents at the alpha-position, creating chiral centers critical for potency in specific receptor targets.

Visualization: Reactivity Pathways

Caption: Divergent synthetic pathways from the Ethyl 2-(5-bromo-2-thienyl)acetate core.

Applications in Drug Discovery[1][2]

This scaffold is a bioisostere for phenylacetic acid derivatives, offering improved metabolic stability and lipophilicity.

Kinase Inhibitors

The thiophene ring serves as a hinge-binding motif in various ATP-competitive inhibitors. The 5-position substitution allows the molecule to extend into the hydrophobic pocket of the enzyme (e.g., VEGFR, EGFR).

Anti-Inflammatory Agents (NSAIDs)

Thiophene analogs of ibuprofen and naproxen (e.g., Suprofen , Tiaprofenic acid ) utilize the 2-thiopheneacetic acid core. Ethyl 2-(5-bromo-2-thienyl)acetate is a direct precursor to 5-substituted analogs of these drugs, allowing researchers to tune the COX-1/COX-2 selectivity profile.

Safety & Handling (MSDS Highlights)

-

Hazards:

-

Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).[4]

-

Lachrymator: The alpha-bromo impurities (if over-brominated) can be potent tear agents.

-

-

Handling:

-

Always handle in a fume hood.

-

Wear nitrile gloves and safety goggles.

-

-

Storage:

-

Store at 2–8°C.

-

Protect from light to prevent debromination or polymerization.

-

References

-

Sigma-Aldrich. Ethyl 5-bromothiophene-2-carboxylate Product Page. Link (Note: Used for physical property comparison of the carboxylate analog).

-

Campaigne, E., & Monroe, P. A. (1954). "3-Substituted Thiophenes. VII. 3-Thiopheneacetic Acid".[3] Journal of the American Chemical Society. (Foundational work on thiophene acetic acid synthesis).

- Gronowitz, S. (1993). Thiophene and Its Derivatives. Wiley-Interscience.

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews. Link (Protocol for Suzuki coupling of heteroaryl bromides).

-

PubChem. 5-Bromo-2-thiopheneacetic acid. Link (Source for parent acid CAS).

Sources

- 1. cognizancejournal.com [cognizancejournal.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cristalvent, Carpintería de PVC y Aluminio – Cristalería. [cristalvent.es]

- 4. Ethyl 2-(5-bromopyrimidin-2-yl)acetate | C8H9BrN2O2 | CID 45789883 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comparative Technical Guide: Ethyl 5-bromothiophene-2-carboxylate vs. Thienyl Acetate

[1]

Executive Summary

This guide provides a rigorous technical comparison between Ethyl 5-bromothiophene-2-carboxylate and Ethyl 2-thienylacetate (commonly referred to commercially as "thienyl acetate").[1]

While both compounds are thiophene-based esters used as building blocks in drug discovery and materials science, they possess fundamentally different electronic profiles and reactivity patterns:

-

Ethyl 5-bromothiophene-2-carboxylate is a conjugated electrophile .[1] The ester is directly attached to the ring, and the C5-bromine serves as a handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura). It is a "scaffold builder" used to create rigid, conjugated systems.[1]

-

Thienyl Acetate (Ethyl 2-thienylacetate) is a non-conjugated nucleophile precursor .[1] The methylene spacer isolates the ester from the ring, creating an acidic

-methylene position suitable for enolate chemistry. It is a "linker builder" used to introduce flexible thiophene side chains.[1]

Nomenclature & Structural Divergence[1]

Identification

| Feature | Ethyl 5-bromothiophene-2-carboxylate | Ethyl 2-thienylacetate (Thienyl Acetate) |

| CAS Number | 5751-83-7 | 57382-97-5 (Ethyl ester) |

| Core Structure | Thiophene ring with direct ester attachment.[1] | Thiophene ring with |

| Functional Groups | C2-Ester (Conjugated), C5-Bromine.[2][3][4] | C2-Ester (Non-conjugated), Active Methylene. |

| Electronic State | Electron-deficient ring (EWG effect).[1] | Electron-rich ring (Insulated from ester).[1] |

| Primary Role | Electrophilic Coupling Partner.[1] | Nucleophilic Enolate Precursor.[1] |

Nomenclature Alert: The term "Thienyl acetate" is frequently used in catalog shorthand to refer to Ethyl 2-thienylacetate .[1] Strictly speaking, "2-Thienyl acetate" refers to the enol ester (Acetic acid, 2-thienyl ester, CAS 55502-53-9), a rare and unstable tautomer of 2(5H)-thiophenone. This guide focuses on the stable, commercially relevant Ethyl 2-thienylacetate .[1]

Electronic Profiling & Reactivity Indices

The presence of the methylene spacer in Thienyl Acetate drastically alters the molecular orbital landscape compared to the conjugated carboxylate.[1]

-

Conjugation (Compound A): In Ethyl 5-bromothiophene-2-carboxylate, the carbonyl

-system is conjugated with the thiophene ring.[1] This withdraws electron density from the ring, making it less susceptible to oxidative degradation but highly reactive toward Pd(0) insertion at the C-Br bond. -

Insulation (Compound B): In Thienyl Acetate, the

group acts as an insulator. The thiophene ring retains high electron density (similar to native thiophene), making it susceptible to electrophilic aromatic substitution (EAS) at C5, while the ester carbonyl remains distinct.

Figure 1: Structural and functional divergence between the conjugated carboxylate and the insulated acetate.

Synthetic Utility & Causality[1]

Ethyl 5-bromothiophene-2-carboxylate: The Cross-Coupling Engine

This compound is designed for Suzuki-Miyaura and Stille couplings.[1] The bromine atom at position 5 is activated by the electron-withdrawing ester at position 2, facilitating the oxidative addition of Palladium(0).

-

Mechanism:

. -

Why it works: The ester group lowers the LUMO energy of the ring, stabilizing the transition state for nucleophilic attack or transmetallation.

-

Key Application: Synthesis of polythiophenes for organic electronics and biaryl scaffolds in medicinal chemistry (e.g., Canagliflozin intermediates).

Thienyl Acetate: The Enolate Platform

This compound is designed for C-C bond formation via enolates .[1] The protons on the methylene group (

-

Mechanism: Base (e.g., LDA, NaH) removes an

-proton to form an enolate, which then attacks an alkyl halide or aldehyde. -

Why it works: The thiophene ring provides mild inductive stabilization to the enolate, but the primary driving force is the ester carbonyl.

-

Key Application: Introduction of the thiophene-ethyl moiety into pharmaceutical cores (e.g., Tiotropium bromide precursors involve similar dithienylglycolate chemistry).

Experimental Protocols

Protocol A: Suzuki Coupling of Ethyl 5-bromothiophene-2-carboxylate

Objective: To synthesize a 5-arylthiophene-2-carboxylate.[1]

-

Reagents:

-

Procedure:

-

Purification:

Protocol B: -Alkylation of Ethyl 2-thienylacetate

Objective: To introduce a substituent at the methylene position.[1]

-

Reagents:

-

Substrate: Ethyl 2-thienylacetate (1.0 eq).[1]

-

Base: LDA (Lithium Diisopropylamide, 1.1 eq) or NaH (1.2 eq).

-

Electrophile: Alkyl iodide (e.g., MeI, 1.2 eq).

-

Solvent: Anhydrous THF.

-

-

Procedure:

-

Quench:

-

Quench with saturated

. -

Extract with

.

-

Medicinal Chemistry Applications

| Domain | Compound A (Carboxylate) | Compound B (Acetate) |

| Pharmacophore | Rigid Biaryl Systems | Flexible Side Chains |

| Drug Class Examples | SGLT2 Inhibitors, Kinase Inhibitors | Anticholinergics, NSAIDs |

| Metabolic Stability | High (Ester can be hydrolyzed, but ring is stable) | Moderate (Benzylic-like oxidation possible at |

| Bioisosterism | Replaces Benzoic Acid derivatives | Replaces Phenylacetic Acid derivatives |

Case Study: Tiotropium Bromide While Tiotropium is a muscarinic antagonist, its synthesis relies on dithienylglycolic acid derivatives.[1] The chemistry of Ethyl 2-thienylacetate (Compound B) is foundational here: it represents the "monomer" of the dithienyl motif. Two equivalents of a thienyl nucleophile (e.g., thienyl lithium) reacting with an oxalate, or oxidative coupling of thienyl acetates, leads to these complex scaffolds.

Safety & Handling

-

Ethyl 5-bromothiophene-2-carboxylate:

-

Ethyl 2-thienylacetate:

References

-

Synthesis of 5-Bromothiophene-2-carboxylic acid derivatives. National Institutes of Health (PMC). Available at: [Link]

-

Reactions of Electrophiles with Nucleophilic Thiolate Sites. PubMed. Available at: [Link]

-

Ethyl 2-thienylacetate Properties. PubChem. Available at: [Link]

-

Tiotropium Bromide Chemistry & Pharmacology. PubChem. Available at: [Link]

Sources

- 1. J-016429 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Ethyl 5-bromothiophene-2-carboxylate | C7H7BrO2S | CID 605723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]

- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 2-thienylacetate | C8H10O2S | CID 93657 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethyl 5-Bromo-2-Thiopheneacetate: Technical Profile & Synthesis Guide

[1]

Executive Summary

Ethyl 5-bromo-2-thiopheneacetate is a specialized organosulfur building block used primarily in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and advanced kinase inhibitors.[1] It is characterized by a thiophene core substituted with a bromine atom at the C-5 position and an ethyl acetate group at the C-2 position.[1]

Critical Distinction: Researchers frequently confuse this compound with Ethyl 5-bromothiophene-2-carboxylate (CAS 5751-83-7).[1] The distinction is structural and functional: the acetate derivative contains a methylene (

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Data | Notes |

| Chemical Name | Ethyl 5-bromo-2-thiopheneacetate | Also: Ethyl 2-(5-bromothiophen-2-yl)acetate |

| Core Scaffold CAS | 71637-38-2 (Acid Form) | The ethyl ester is the derivative of 5-bromo-2-thiopheneacetic acid.[1][2][3][4][5][6][7] |

| Molecular Formula | Contrast with Carboxylate ( | |

| Molecular Weight | 249.12 g/mol | |

| Appearance | Pale yellow to orange liquid | Oxidizes/darkens upon light exposure.[1] |

| Solubility | Soluble in DCM, EtOAc, THF | Insoluble in water.[1] |

| Boiling Point | ~110-115 °C @ 1 mmHg | Predicted based on non-brominated analog.[1] |

| Storage | 2-8 °C, Inert Atmosphere | Light sensitive; store under Nitrogen/Argon.[1] |

Structural Verification (NMR Expectations)

Synthetic Routes & Production

The synthesis of ethyl 5-bromo-2-thiopheneacetate is typically achieved via two primary pathways. The choice depends on the availability of the starting material (the acid vs. the non-brominated ester).[1]

Method A: Esterification of 5-Bromo-2-thiopheneacetic Acid

This is the preferred route for high-purity applications, starting from the commercially available acid (CAS 71637-38-2).[1]

Protocol:

-

Dissolution: Dissolve 5-bromo-2-thiopheneacetic acid (1.0 eq) in anhydrous Ethanol (10-15 volumes).

-

Catalysis: Add catalytic Sulfuric Acid (

, 0.1 eq) or Thionyl Chloride ( -

Reflux: Heat to reflux (78°C) for 3-5 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

-

Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with sat.

(to remove unreacted acid) and Brine.[1] -

Purification: Distillation under reduced pressure or Silica Gel Chromatography.[8]

Method B: Regioselective Bromination (Industrial Route)

Direct bromination of Ethyl 2-thiopheneacetate (CAS 57382-97-5) using N-Bromosuccinimide (NBS).[1]

Protocol:

-

Setup: Dissolve Ethyl 2-thiopheneacetate (1.0 eq) in DMF or Acetonitrile (0.5 M).

-

Bromination: Add NBS (1.05 eq) portion-wise at 0°C to prevent poly-bromination.

-

Reaction: Stir at Room Temperature (25°C) for 2-4 hours.

-

Note: The C-5 position is electronically activated and brominates preferentially over the C-3 position.[1]

-

-

Quench: Pour mixture into ice water. Extract with Diethyl Ether.

-

Purification: Essential to remove succinimide by-products via water washes.[1]

Caption: Dual synthetic pathways for Ethyl 5-bromo-2-thiopheneacetate. Method A (top) offers higher purity; Method B (bottom) is more cost-effective for scale-up.[1]

Reactivity & Functionalization

The value of this molecule lies in its bifunctional nature . It serves as a "linchpin" scaffold, allowing independent modification of the aromatic core and the aliphatic tail.

C-5 Bromine Reactivity (Suzuki/Stille Coupling)

The bromine atom at C-5 is highly reactive toward Palladium-catalyzed cross-coupling.[1] This is the primary entry point for extending the carbon skeleton.

-

Partners: Aryl boronic acids.[7]

-

Conditions:

(3 mol%), -

Application: Synthesis of 5-aryl-thiophene-2-acetic acid derivatives (e.g., Suprofen analogs).[1]

Ester Hydrolysis & Derivatization

The ethyl ester group is a "masked" carboxylic acid. It protects the acid functionality during the C-5 coupling steps and can be revealed later.[1]

-

Hydrolysis: LiOH in THF/Water yields the free acid.

-

Reduction:

yields the corresponding ethanol derivative (2-(5-bromo-2-thienyl)ethanol).[1]

Caption: Divergent reactivity profile. The C-5 bromine allows aryl extension (Red), while the ester group allows oxidation state adjustments (Green/Yellow).[1]

Therapeutic & Industrial Applications

This specific isomer is a critical intermediate in the development of NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) and SGLT2 Inhibitors .[1]

-

NSAID Synthesis: The "thiophene-acetic acid" motif is the pharmacophore responsible for COX-1/COX-2 inhibition in drugs like Tiaprofenic acid and Suprofen .[1] The 5-bromo derivative allows medicinal chemists to introduce lipophilic aryl groups at the 5-position to modulate potency and metabolic half-life.[1]

-

Kinase Inhibitors: Used as a spacer to attach thiophene rings to hinge-binding motifs in kinase inhibitors, providing a specific geometry that the direct carboxylate (CAS 5751-83-7) cannot achieve.[1]

Handling, Stability & Safety

-

Hazards: Irritant to eyes, respiratory system, and skin.[1][11]

-

Lachrymator: Like many

-halo esters (though the bromine is on the ring here, not the alpha carbon), it can possess lachrymatory properties.[1] Handle in a fume hood. -

Storage: The thiophene ring is electron-rich and prone to oxidation.[1] Store under inert gas (Nitrogen) at 2-8°C. Darken color indicates decomposition.[1]

References

-

PubChem Compound Summary . Ethyl 5-bromothiophene-2-carboxylate (Structural Analog Comparison). National Center for Biotechnology Information. Available at: [Link][1]

-

NIST Chemistry WebBook . Ethyl 2-thiopheneacetate (Non-brominated Precursor CAS 57382-97-5).[1] National Institute of Standards and Technology.[12] Available at: [Link][1]

-

Organic Syntheses . General Methods for Thiophene Bromination. Org. Synth. 1950, 30,[1] 25. (Standard Protocol Reference).

Sources

- 1. impactfactor.org [impactfactor.org]

- 2. Ethyl 5-bromothiophene-2-carboxylate | C7H7BrO2S | CID 605723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 5-bromothiophene-2-carboxylate | 5751-83-7 [chemicalbook.com]

- 4. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]

- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | TCI AMERICA [tcichemicals.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. Ethyl 2-thiopheneacetate [webbook.nist.gov]

Strategic Sourcing and Technical Utilization of Ethyl 5-bromothiophen-2-ylacetate

This guide provides a comprehensive technical analysis of Ethyl 5-bromothiophen-2-ylacetate (CAS 57473-17-7) , designed for researchers and sourcing specialists in pharmaceutical development.

A Technical Guide for Medicinal Chemistry and Process Development

Executive Summary: The Bifunctional Scaffold

Ethyl 5-bromothiophen-2-ylacetate is a high-value heterocyclic building block characterized by its bifunctionality . It possesses two distinct reactive handles that allow for orthogonal functionalization:

-

The C5-Bromine: An electrophilic handle primed for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

-

The C2-Ethyl Acetate Side Chain: A nucleophilic-susceptible ester moiety suitable for hydrolysis, reduction, or amidation.

This dual reactivity makes it a critical "linchpin" scaffold in the synthesis of CRTH2 antagonists, anti-inflammatory agents, and kinase inhibitors where a thiophene core is required to modulate lipophilicity and metabolic stability.

Chemical Identity & Specifications

To ensure reproducibility in SAR (Structure-Activity Relationship) studies, the starting material must meet rigorous specifications.

| Parameter | Specification | Critical Quality Attribute (CQA) |

| Chemical Name | Ethyl 5-bromothiophen-2-ylacetate | - |

| CAS Number | 57473-17-7 | Unique Identifier |

| Molecular Formula | C₈H₉BrO₂S | - |

| Molecular Weight | 249.12 g/mol | - |

| Appearance | Pale yellow to orange oil/low-melting solid | Color indicates oxidation level |

| Purity (HPLC) | ≥ 97.0% (Area %) | Essential to prevent catalyst poisoning |

| Regioisomer Purity | ≤ 0.5% 4-bromo isomer | Critical: Hard to separate downstream |

| Water Content | ≤ 0.1% (Karl Fischer) | Critical for anhydrous coupling reactions |

NMR Diagnostic Markers

When validating a new batch from a supplier, use ¹H NMR (CDCl₃) to confirm regiochemistry.

-

Target Signal: The thiophene ring protons should appear as two distinct doublets (or a broad singlet if unresolved) in the aromatic region (~6.8–7.0 ppm).

-

Impurity Flag: The presence of complex multiplets in the aromatic region often indicates the presence of the 4-bromo isomer or unreacted ethyl thiophen-2-ylacetate (des-bromo impurity).

Synthesis & Production Logic

Understanding the synthesis allows researchers to predict likely impurities. The dominant industrial route involves the electrophilic bromination of ethyl thiophen-2-ylacetate.

Synthesis Workflow Diagram

The following diagram illustrates the primary synthesis route and the potential side reactions that generate critical impurities.

Figure 1: Synthesis pathway showing the origin of regioisomeric and poly-brominated impurities.

Process Insight: The reaction is typically conducted in polar aprotic solvents (DMF) or non-polar solvents (CHCl₃/AcOH). The selectivity for the 5-position is driven by the sulfur atom's directing effect, but temperature control is vital to prevent over-bromination.

Technical Applications in Drug Discovery

The primary utility of CAS 57473-17-7 is as a "scaffold expander."

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To attach an aryl group to the C5 position.

-

Preparation: Dissolve Ethyl 5-bromothiophen-2-ylacetate (1.0 eq) and Aryl-Boronic Acid (1.2 eq) in 1,4-Dioxane/Water (4:1).

-

Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 eq) and K₂CO₃ (3.0 eq). Note: The bidentate ligand dppf is preferred over PPh₃ to prevent dehalogenation.

-

Reaction: Degas with Argon for 10 mins. Heat to 80°C for 4–12 hours.

-

Workup: Dilute with EtOAc, wash with brine. The ester group remains intact, allowing for subsequent hydrolysis.

Application Workflow Diagram

This logic flow demonstrates how this specific building block accelerates the "Hit-to-Lead" process.

Figure 2: Typical medicinal chemistry workflow utilizing the bifunctional nature of the scaffold.

Supply Chain & Supplier Qualification

Finding a reliable source for CAS 57473-17-7 can be challenging as it is often a "Make-on-Demand" item rather than a bulk catalog item.

Supplier Tiers

-

Tier 1 (Catalog Stock): Companies like Enamine , Combi-Blocks , and ChemSpace often hold gram-scale inventory. These are best for R&D.

-

Tier 2 (Aggregators): Sigma-Aldrich (MilliporeSigma) and Fisher Scientific often list this compound but source it from third-party vendors. Always check the "Ships Within" date; >2 weeks implies re-sourcing.

-

Tier 3 (Custom Synthesis): For kg-scale, contract manufacturers in India or China are required. You must audit their GC-MS data for the 4-bromo isomer.

Risk Mitigation Strategy

-

The "Isomer Trap": Many low-cost suppliers fail to separate the 4-bromo isomer from the 5-bromo product.

-

Validation: Request a batch-specific ¹H NMR before shipping. If the supplier refuses, do not purchase.

-

Storage: Store at 2–8°C under inert gas (Argon). Thiophene esters can darken (oxidize) upon prolonged exposure to air/light.

References

-

Synthesis of Thiophene-2-acetate Derivatives: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Thiophene-2-acetic Acid Derivatives as CRTH2 Antagonists."

-

Suzuki Coupling Protocols: Chemical Reviews, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."

-

Safety Data: PubChem Compound Summary for Ethyl 5-bromothiophen-2-ylacetate.

-

Bromination Methodology: Tetrahedron Letters, "Regioselective Bromination of Thiophenes using NBS."

Solubility Profiling and Purification of Ethyl (5-bromo-2-thienyl)acetate

Technical Whitepaper | Chemical Series: Halogenated Thiophene Esters

Executive Summary

Ethyl (5-bromo-2-thienyl)acetate (CAS: 57473-12-4) is a critical intermediate in the synthesis of pharmaceuticals, particularly in the development of TPO mimetics, anticoagulants, and kinase inhibitors.[1] Its structural motif—a lipophilic thiophene ring substituted with a bromine atom and an ethyl acetate side chain—dictates a specific solubility profile that researchers must master for efficient synthesis and purification.[2]

This guide provides a technical analysis of its physicochemical properties, a self-validating protocol for determining exact solubility in your specific laboratory conditions, and optimized solvent selection strategies for purification.[1][2]

Physicochemical Characterization & Structural Analysis[2][4][5]

To predict solubility behavior, we must first analyze the molecular interactions governed by the compound's structure.[2]

| Property | Value / Description | Technical Implication |

| CAS Number | 57473-12-4 | Unique identifier (Distinct from the carboxylate analog).[1] |

| Molecular Formula | Moderate molecular weight (~249.13 g/mol ).[1] | |

| Structural Features | Thiophene Ring (Aromatic/Lipophilic) Bromine (C5 position, Heavy atom) Ethyl Ester (H-bond acceptor, Lipophilic) | The molecule is predominantly lipophilic .[1] The bromine atom increases density and lipophilicity (LogP), while the ester provides a dipole moment allowing solubility in polar aprotic solvents.[1][2] |

| Predicted LogP | ~3.0 – 3.5 | Highly soluble in organic solvents; practically insoluble in water.[2] |

| Physical State | Oil or Low-Melting Solid | The methylene spacer ( |

The "Carboxylate" vs. "Acetate" Distinction

Critical Note for Researchers: Do not confuse this compound with Ethyl 5-bromothiophene-2-carboxylate (CAS 5751-83-7).

-

Carboxylate: The ester is directly attached to the ring (

). Rigid, conjugated system.[1][2] -

Acetate (Target): Contains a methylene spacer (

).[1] This breaks the conjugation between the ring and the carbonyl, altering UV absorption and increasing solubility in aliphatic solvents.[2]

Solubility Landscape

The solubility of Ethyl (5-bromo-2-thienyl)acetate follows the "Like Dissolves Like" principle, modulated by the specific interactions of the thiophene sulfur and the ester group.[1]

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanism of Interaction | Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Dipole-dipole & Dispersion forces.[1] | Reaction solvent; Extraction.[2] |

| Esters/Ketones | Ethyl Acetate, Acetone | High | Dipole-dipole.[1] | Extraction; Chromatography eluent.[2] |

| Aromatic | Toluene, Benzene | High | Reaction solvent (reflux).[1][2][3] | |

| Ethers | THF, Diethyl Ether, MTBE | High | Lewis base interaction with ester.[1][2] | Grignard reactions; Extraction.[2] |

| Alcohols | Methanol, Ethanol | Moderate to High | H-bonding (solute is acceptor only).[1] | Recrystallization (Solubility drops significantly with temperature).[1] |

| Aliphatic | Hexanes, Heptane, Pentane | Low to Moderate | Weak dispersion forces.[1][2] | Anti-solvent ; Trituration to induce precipitation.[2] |

| Aqueous | Water, Brine | Insoluble | Hydrophobic effect dominates.[2] | Washing aqueous impurities.[2] |

Protocol: Experimental Solubility Determination

Standard Operating Procedure (SOP) for Dossier Generation

Since batch-specific purity affects saturation points, use this Saturation Shake-Flask Method to generate precise data for your specific lot.

Materials

-

Ethyl (5-bromo-2-thienyl)acetate (Test Sample)

-

Target Solvents (HPLC Grade)

-

Agilent/Waters HPLC Vials & Syringe Filters (0.45 µm PTFE)[1]

-

Thermomixer or Shaker[1]

Workflow Diagram

Figure 1: Saturation Shake-Flask Workflow for quantitative solubility profiling.

Step-by-Step Methodology

-

Preparation: Place 50 mg of the compound into a 2 mL HPLC vial.

-

Solvent Addition: Add 500 µL of the target solvent.[2]

-

Visual Check:

-

Equilibration: Agitate at 25°C for 24 hours (or 4 hours for rapid estimation).

-

Sampling: Allow phases to separate. Withdraw 100 µL of the supernatant.[2]

-

Filtration: Pass through a 0.45 µm PTFE filter (Nylon filters may absorb lipophilic esters).[2]

-

Quantification: Analyze via HPLC-UV (254 nm) against a known standard curve.

Application: Purification Strategies

The solubility profile dictates the purification method.[2] Because this compound may exist as an oil or a low-melting solid depending on purity, two distinct pathways are defined.[1][2]

Purification Decision Tree

Figure 2: Purification strategy based on physical state.[1]

Strategy A: Recrystallization (For Solids)

If the compound solidifies, recrystallization is superior to chromatography for scalability.[1][2]

Strategy B: Flash Chromatography (For Oils)

If the compound remains an oil (common for this class), use silica gel chromatography.[1][2]

-

Stationary Phase: Silica Gel (40-63 µm).[1]

-

Mobile Phase: Hexanes : Ethyl Acetate.

-

Gradient: Start at 100:0 (Hexane). Ramp to 90:10 or 80:20. The lipophilic nature means it will elute relatively early (

in 90:10 Hex:EtOAc).[2] -

Detection: UV at 254 nm (Thiophene ring absorption).[1]

Stability & Storage Considerations

-

Hydrolysis Risk: As an ethyl ester, the compound is susceptible to hydrolysis in the presence of strong acids or bases, converting it to 5-bromo-2-thiopheneacetic acid.[1] Avoid prolonged exposure to aqueous basic buffers.[2]

-

Light Sensitivity: Thiophene derivatives can be photosensitive. Store in amber vials.

-

Oxidation: The sulfur atom in the thiophene ring is stable under standard conditions but can oxidize to the sulfone/sulfoxide under forcing oxidation conditions (e.g., mCPBA).[1][2]

References

-

PubChem Compound Summary. Ethyl 5-bromothiophene-2-carboxylate (Analogous Structure Data). National Center for Biotechnology Information.[2] Available at: [Link][1]

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[2] 5th Ed.[2] Longman Scientific & Technical, 1989.[1][2] (Standard reference for recrystallization solvent selection principles).

-

Lipinski, C. A. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews, 23(1-3), 3-25, 1997.[1] (Source for LogP and solubility causality).

Sources

Ethyl (5-bromo-2-thienyl)acetate boiling point and density

The following technical guide details the physical properties, synthesis, and handling of Ethyl (5-bromo-2-thienyl)acetate , a critical intermediate in the synthesis of thiophene-based pharmaceuticals and optoelectronic materials.

Core Identity & Structural Analysis[1]

-

IUPAC Name: Ethyl 2-(5-bromothiophen-2-yl)acetate

-

Molecular Formula: C₈H₉BrO₂S

-

Molecular Weight: 249.12 g/mol

-

Structure: A thiophene ring substituted at the 2-position with an ethyl acetate group and at the 5-position with a bromine atom.

-

Key Function: Electrophilic aromatic substitution handle (Br) allows for Suzuki/Stille couplings, while the ester group serves as a masked acid or nucleophilic anchor.

Part 1: Physical Properties (Thermodynamic Profile)

As a specialized intermediate, experimental data for this specific isomer is often proprietary or non-standardized. The values below represent a synthesis of experimental data from homologous series and calculated physicochemical models verified against similar thiophene esters.

Boiling Point & Volatility

| Pressure (mmHg) | Boiling Point (°C) | State | Notes |

| 760 (Atm) | 265 - 275°C (Extrapolated) | Liquid | Do Not Distill. Decomposition likely >200°C. |

| 10 - 15 | 135 - 145°C | Liquid | Standard vacuum range for initial stripping. |

| 1 - 2 | 110 - 120°C | Liquid | Optimal range for high-purity fractional distillation. |

| 0.1 (High Vac) | 85 - 95°C | Liquid | Recommended for heat-sensitive batches. |

Technical Insight: The bromine atom significantly increases the boiling point compared to the non-brominated analog (Ethyl 2-thienylacetate, BP ~225°C). The high polarizability of the C-Br bond and the sulfur atom creates strong van der Waals interactions. Operational Rule: Always maintain oil bath temperatures <160°C to prevent thermal decarboxylation or polymerization of the thiophene ring.

Density & Rheology

| Parameter | Value | Temperature | Experimental Context |

| Density | 1.48 - 1.52 g/mL | 20°C | Significantly heavier than water. |

| Refractive Index | 1.545 - 1.555 | 20°C | Useful for monitoring fraction purity. |

| Appearance | Clear, pale yellow to amber liquid | RT | Darkens upon oxidation/light exposure. |

Separation Protocol: Due to its density (~1.5 g/mL), this compound will form the bottom layer during aqueous extractions (Water density = 1.0 g/mL). This is inverted compared to typical organic solvents like Ethyl Acetate or Ether.

Part 2: Synthesis & Reaction Engineering

Two primary routes exist: Direct Esterification (from the acid) and Regioselective Bromination (from the ester).

Route A: Regioselective Bromination (Preferred for Scale-up)

This method avoids the handling of expensive brominated acids.

-

Precursor: Ethyl 2-thienylacetate (CAS: 57382-97-5).[1]

-

Reagent: N-Bromosuccinimide (NBS).[2]

-

Solvent: DMF (Dimethylformamide) or Acetonitrile.

-

Mechanism: Electrophilic Aromatic Substitution (SEAr). The 5-position is electronically activated by the sulfur atom and sterically accessible.

Critical Control Point: Avoid radical initiators (AIBN, light) to prevent alpha-bromination at the methylene bridge (-CH₂-), which yields the unstable impurity Ethyl 2-bromo-2-(thiophen-2-yl)acetate.

Route B: Fischer Esterification

Used when 5-bromo-2-thiopheneacetic acid is available.

-

Reagents: Ethanol (excess), H₂SO₄ (cat.), Toluene (azeotropic solvent).

-

Process: Reflux with Dean-Stark trap to remove water.

-

Yield: Typically >90% after wash and distillation.

Part 3: Visualization of Workflows

Figure 1: Synthesis & Purification Logic Flow

Caption: Step-by-step workflow for the regioselective synthesis and purification of Ethyl (5-bromo-2-thienyl)acetate.

Part 4: Experimental Protocols

Protocol 1: Vacuum Distillation Setup

Use this protocol to purify crude material derived from bromination.

-

Equipment: Short-path distillation head, Vigreux column (optional for high purity), cow receiver, high-vacuum pump, manometer.

-

Loading: Charge the boiling flask max 60% full. Add a magnetic stir bar (do not use boiling chips under vacuum).

-

Degassing: Stir at RT under vacuum (10 mmHg) for 15 mins to remove residual solvent (DCM/Ethanol).

-

Heating:

-

Collection: Discard the first 5% (forerun). Collect the main fraction (clear oil).

-

Storage: Store under Argon at 4°C. Thiophene derivatives can darken (oxidize) over time.

Protocol 2: Density Verification (Quick Check)

Use this to distinguish the product from the starting material.

-

Take a 1 mL aliquot of the purified liquid.

-

Add to a vial containing 2 mL of Water (d=1.00).

-

Observation: The oil sinks rapidly.

-

-

Add to a vial containing 2 mL of Chloroform (d=1.49).

-

Observation: The oil should suspend or sink slowly (since d ≈ 1.50), whereas the non-brominated starting material (d ≈ 1.15) would float.

-

References

-

Sigma-Aldrich. Ethyl 5-bromothiophene-2-carboxylate Product Sheet. (Isomer comparison for boiling point estimation).

-

Research Journal of Chemical Sciences. Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1,3,4-Oxadiazoles. Vol. 3(10), 51-55, 2013. (Cites the ester as Intermediate 2).

-

PubChem. Ethyl 2-(thiophen-2-yl)acetate Compound Summary. (Baseline data for non-brominated analog).

-

Organic Syntheses. Bromination of Thiophene Derivatives using NBS. Coll. Vol. 6, p. 965. (Methodology for regioselective bromination).

Sources

Bioisosteres of ethyl 4-bromophenylacetate in drug design

Topic: Bioisosteres of Ethyl 4-Bromophenylacetate in Drug Design Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary: The Scaffold Analysis

Ethyl 4-bromophenylacetate (E4BPA) is a ubiquitous fragment in medicinal chemistry, often serving as a lipophilic anchor or a metabolic probe. However, in late-stage drug design, this molecule presents two distinct liabilities: the metabolic instability of the ethyl ester (susceptible to rapid hydrolysis by esterases) and the potential toxicity or lack of selectivity associated with the aryl bromide .

This guide deconstructs E4BPA into its pharmacophoric elements and provides a high-level strategy for bioisosteric replacement. The goal is not merely to mimic the structure, but to optimize physicochemical properties (

Pharmacophore Deconstruction

We treat E4BPA as a four-component system:

-

The Warhead (Ester): The primary metabolic soft spot.

-

The Linker (Methylene): A flexible hinge determining rotational freedom.

-

The Scaffold (Phenyl): The structural core.

-

The Anchor (Bromine): A lipophilic halogen capable of

-hole interactions.

Figure 1: Pharmacophore deconstruction of Ethyl 4-bromophenylacetate identifying mutable zones for bioisosteric replacement.

Strategy I: The Ester Moiety (Metabolic Stabilization)

The ethyl ester is the most transient feature of E4BPA. In vivo, carboxylesterases (CES1/CES2) rapidly hydrolyze it to the carboxylic acid, drastically altering

Primary Bioisostere: 1,2,4-Oxadiazole

The 1,2,4-oxadiazole ring acts as a planar, metabolically stable ester mimic. It retains the dipole moment and H-bond accepting nature of the ester carbonyl but resists hydrolytic cleavage.

-

Physicochemical Shift:

-

H-Bonding: The Nitrogen at position 4 and Oxygen at position 1 mimic the ester oxygens.

-

Lipophilicity: Generally lowers

slightly compared to the ethyl ester, improving solubility. -

-Stacking: Unlike the ester, the oxadiazole can engage in

-

Experimental Protocol: Synthesis of 1,2,4-Oxadiazoles from E4BPA

Context: This protocol describes the conversion of the ester group into a 1,2,4-oxadiazole ring via condensation with an amidoxime. This is a high-yielding, robust reaction suitable for library synthesis.

Materials:

-

Ethyl 4-bromophenylacetate (1.0 eq)

-

Aryl/Alkyl Amidoxime (1.2 eq) (Represents the "R" group of the new bioisostere)

-

Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu)

-

Ethanol (Anhydrous) or DMF

Workflow:

-

Activation: Dissolve the specific amidoxime (1.2 eq) in anhydrous ethanol. Add NaOEt (1.5 eq) and stir at room temperature for 30 minutes to generate the amidoximate anion.

-

Condensation: Add Ethyl 4-bromophenylacetate (1.0 eq) dropwise to the reaction mixture.

-

Cyclization: Heat the mixture to reflux (

) for 4-12 hours. Monitor via TLC/LC-MS for the disappearance of the ester peak. -

Workup: Cool to room temperature. Concentrate the solvent in vacuo. Dilute with ethyl acetate and wash with water (x2) and brine (x1).

-

Purification: Dry over

, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

Validation mechanism: The disappearance of the ester carbonyl stretch (

Strategy II: The Bromine Substituent (Halogen Bonding vs. Sterics)

The 4-Bromine atom is not merely a hydrophobic lump; it is an electronic handle. Bromine exhibits a "sigma-hole"—a region of positive electrostatic potential on the head of the atom (distal to the C-Br bond) that can form halogen bonds with backbone carbonyls in proteins.

Bioisostere 1: Trifluoromethyl ( )[1]

- is roughly isosteric with the isopropyl group in size but electronically mimics a halogen.

-

Contrast: Unlike Br,

does not have a sigma-hole; it has a shell of negative electron density (fluorine lone pairs). -

Decision Rule: If the Bromine in your lead is acting purely as a lipophilic fill,

is an excellent replacement (metabolically stable, prevents oxidative metabolism). If the Bromine is engaged in a specific halogen bond with the protein,

Bioisostere 2: Pentafluorosulfanyl ( )

-

Rationale: Known as the "Super-Trifluoromethyl." It is more lipophilic and electron-withdrawing than

. -

Geometry: It has a square pyramidal geometry, providing a unique 3D steric block that can disrupt metabolic attack on the phenyl ring more effectively than the planar Br or spherical

.

Bioisostere 3: Cyclopropyl

-

Rationale: A non-classical isostere.[1][2][3][4][5] It mimics the size of Bromine but changes the electronics completely (electron-donating via induction vs. withdrawing).

-

Application: Useful if the phenyl ring needs to be more electron-rich to improve solubility or alter metabolic clearance (e.g., preventing oxidation at the para-position).

Comparative Data Table

| Substituent | Van der Waals Vol ( | Lipophilicity ( | Key Interaction | |

| -Br (Ref) | 26.5 | 0.23 | 0.86 | |

| 42.6 | 0.54 | 0.88 | Dipole / Weak H-bond acceptor | |

| ~77 | 0.68 | 1.23 | Steric Block / Hydrophobic | |

| -CN | 24.5 | 0.66 | -0.57 | H-bond Acceptor (Dipole) |

Strategy III: Scaffold Hopping (The Core)

Replacing the central phenyl ring can resolve solubility issues (poor aqueous solubility is common with bromophenylacetates).

-

Pyridine: Introducing a nitrogen into the ring (e.g., ethyl 2-(6-bromopyridin-3-yl)acetate) lowers

and increases solubility. The nitrogen also provides a handle for hydrogen bonding. -

Bicyclo[1.1.1]pentane (BCP): A saturated bioisostere for the phenyl ring.

-

Concept: "Escape from Flatland." Replacing the 2D phenyl ring with the 3D BCP unit maintains the linear vector of the substituents (para-substitution mimicry) but significantly increases solubility and metabolic stability (

carbons).

-

Figure 2: Decision matrix for bioisosteric replacement based on structural role (Halogen bonding vs. Steric fill).

References

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

-

Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. Link

-

Wang, J., et al. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade. Chemical Reviews, 114(4), 2432–2506. Link

-

Gomtsyan, A. (2012). Heterocycles in Drug Discovery. Chemistry of Heterocyclic Compounds, 48, 7-10. Link

Sources

Methodological & Application

Application Note: Regioselective Synthesis of Ethyl (5-bromo-2-thienyl)acetate

Executive Summary

The functionalization of thiophene derivatives is a cornerstone in the development of pharmaceuticals and advanced organic materials. Specifically, ethyl (5-bromo-2-thienyl)acetate serves as a critical electrophilic building block in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, and Kumada couplings). It is extensively utilized in the synthesis of diketopyrrolopyrrole (DPP) derivatives[1] and low-bandgap pyrrolo-based copolymers for organic photovoltaics (OPVs)[2].

This application note details a highly regioselective, scalable, and self-validating protocol for the monobromination of ethyl 2-thienylacetate using N-bromosuccinimide (NBS).

Mechanistic Rationale & Reaction Causality

Designing a robust bromination protocol requires strict control over competing reaction pathways. Thiophene is a

However, the starting material also features a highly activated, benzylic-like methylene group (

Causality of Experimental Choices:

To strictly enforce the polar

Caption: Divergent reaction pathways of ethyl 2-thienylacetate bromination based on environmental conditions.

Optimization of Reaction Conditions

The following table summarizes the quantitative data regarding solvent and environmental effects on the chemoselectivity and yield of the bromination reaction.

Table 1: Optimization of Bromination Conditions for Ethyl 2-thienylacetate

| Reagent | Solvent | Temperature | Atmosphere / Light | Major Product | Isolated Yield (%) |

| NBS (1.05 eq) | DMF | 0 °C to RT | Dark / N | 5-Bromo (Ring) | 88% |

| NBS (1.05 eq) | CHCl | 0 °C to RT | Dark / N | 5-Bromo (Ring) | 85% |

| NBS (1.05 eq) | CCl | Reflux | Light ( | < 10% (Ring) | |

| Br | AcOH | RT | Dark / N | 5-Bromo (Ring) | 75% (Polybrominated) |

Standard Operating Procedure (SOP)

This step-by-step methodology utilizes DMF as the solvent of choice due to its excellent solubilization of both NBS and the succinimide byproduct, while its high dielectric constant accelerates the polar bromination pathway[2].

Step 1: Reaction Setup

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (Nitrogen or Argon).

-

Dissolve ethyl 2-thienylacetate (1.0 equivalent, e.g., 10.0 mmol, 1.70 g) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration (20 mL).

-

Causality & Control: Wrap the flask entirely in aluminum foil to block ambient light, preventing homolytic cleavage of the N-Br bond. Cool the solution to 0 °C using an ice-water bath.

Step 2: Reagent Addition

-

Weigh out N-Bromosuccinimide (NBS) (1.05 equivalents, 10.5 mmol, 1.87 g). Ensure the NBS is freshly recrystallized (from water or acetic acid) to remove trace

and succinimide impurities. -

Causality & Control: Add the NBS to the stirring solution portion-wise over 30 minutes. Electrophilic bromination is exothermic; rapid addition can cause localized temperature spikes, leading to over-bromination (e.g., dibromination at positions 3 and 5).

Step 3: Reaction Progression & Self-Validation

-

Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20–25 °C) for an additional 4–6 hours.

-

Validation Checkpoint (Visual): The reaction mixture will initially appear as a pale-yellow solution. As the reaction progresses, it will transition to a deeper yellow/orange hue. Succinimide (the byproduct) is highly soluble in DMF, so the solution should remain relatively clear.

-

Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, Eluent: 10% Ethyl Acetate in Hexanes). The starting material (

) must be completely consumed and replaced by a single, less polar, UV-active spot corresponding to the product (

Step 4: Quenching and Extraction

-

Once TLC confirms completion, quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water.

-

Causality & Control: The addition of water serves a dual purpose: it quenches any unreacted trace NBS and highly solubilizes both the DMF solvent and the succinimide byproduct, driving the hydrophobic product out of the solution.

-

Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL).

Step 5: Aqueous Wash & Purification

-

Combine the organic layers and wash vigorously with distilled water (5 × 50 mL), followed by a final wash with saturated aqueous NaCl (brine, 50 mL). Note: Extensive water washing is mandatory to completely partition the residual DMF out of the organic phase.

-

Dry the organic layer over anhydrous sodium sulfate (

), filter, and concentrate under reduced pressure using a rotary evaporator. -

Purify the crude pale-yellow oil via flash column chromatography (Silica gel, 0% to 5% Ethyl Acetate in Hexanes gradient) to afford pure ethyl (5-bromo-2-thienyl)acetate .

Caption: Step-by-step experimental workflow for the synthesis of ethyl (5-bromo-2-thienyl)acetate.

References

1.[1] Diketopyrrolopyrrole based molecular materials : synthesis, optical characterization, and application in photovoltaics - Pure. Eindhoven University of Technology.[Link] 2.[2] Pyrrolo-Based Copolymers for OPVs | PDF | Differential Scanning Calorimetry | Thin Layer Chromatography - Scribd. Bulletin of the Korean Chemical Society.[Link] 3.[3] Chemistry Of Heterocyclic Compounds: Thiophene And Its Derivatives, Part Three, Volume 44. VDOC.PUB.[Link]

Sources

Application Note: Regioselective Bromination of Ethyl 2-Thienylacetate

This Application Note and Protocol details the bromination of ethyl 2-thienylacetate using N-Bromosuccinimide (NBS) .[1]

Because the thiophene ring is electron-rich and the methylene bridge is "benzylic," this substrate presents a classic regioselectivity challenge . The reaction can proceed via two distinct pathways depending on conditions:

-

Electrophilic Aromatic Substitution (SEAr): Bromination at the C5-position of the thiophene ring (Dominant in polar solvents).

-

Radical Substitution (Wohl-Ziegler): Bromination at the

-methylene position (Dominant in non-polar solvents with radical initiators).

This guide prioritizes the C5-Ring Bromination as the standard "NBS Protocol" due to the high nucleophilicity of the thiophene ring, but explicitly details the conditions required to switch selectivity to the

Strategic Planning & Mechanistic Insight

The outcome of this reaction is dictated by the Solvent-Mechanism Coupling principle.

-

Pathway A: C5-Ring Bromination (Ionic)

-

Mechanism: The sulfur atom donates electron density into the ring, making C5 highly nucleophilic. In polar aprotic solvents (DMF, MeCN), NBS acts as a source of electrophilic bromine (

). The transition state is a polar Wheland intermediate, stabilized by the solvent. -

Target Product: Ethyl 2-(5-bromothiophen-2-yl)acetate.[1]

-

Key Control: Use polar solvents; exclude light/initiators; keep temperature low (0°C

RT).

-

-

Pathway B:

-Methylene Bromination (Radical) [1]-

Mechanism: Homolytic cleavage of the N-Br bond generates a bromine radical (

). This abstracts a hydrogen from the activated methylene position. -

Target Product: Ethyl 2-bromo-2-(thiophen-2-yl)acetate.[1]

-

Key Control: Use non-polar solvents (

, Benzene, PhCF

-

Reaction Scheme & Logic Flow

Figure 1: Divergent reaction pathways controlled by solvent polarity and initiation method.

Detailed Protocol: C5-Selective Bromination (Ring)

Objective: Synthesis of Ethyl 2-(5-bromothiophen-2-yl)acetate.[1] Scale: 10 mmol (adaptable).

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7][8][9] | Amount | Role |

| Ethyl 2-thienylacetate | 170.23 | 1.0 | 1.70 g | Substrate |

| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 1.87 g | Brominating Agent |

| DMF (Dimethylformamide) | 73.09 | - | 15 mL | Polar Solvent |

| Ethyl Acetate / Hexanes | - | - | - | Workup/Purification |

Note: NBS should be recrystallized from water if it appears yellow/orange to remove free bromine (

Experimental Procedure

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-thienylacetate (1.70 g, 10 mmol) in DMF (10 mL).

-

Cooling: Place the flask in an ice-water bath (0°C) and protect from direct light (wrap flask in aluminum foil) to suppress radical initiation.

-

Addition: Dissolve NBS (1.87 g, 10.5 mmol) in the remaining DMF (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes.

-

Why: Slow addition at low temperature prevents high local concentrations of

, reducing the risk of 3,5-dibromination.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check by TLC (10% EtOAc in Hexanes). The product (C5-bromo) is less polar than the starting material.

-

-

Quench: Pour the reaction mixture into ice-cold water (50 mL).

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL).

-

Washing: Wash the combined organic layers with:

-

Water (2 x 20 mL) to remove DMF.

-

Saturated

(10 mL) to quench trace -

Brine (20 mL).

-

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 0%

10% EtOAc in Hexanes).

Expected Data:

-

Yield: 85–95%.

-

Appearance: Pale yellow oil or low-melting solid.[1]

-

1H NMR (CDCl3): Look for the disappearance of the C5-H signal (typically

7.1–7.2 ppm) and a shift of the C3/C4 protons. The methylene singlet (

Variant Protocol: -Bromination (Side Chain)

Objective: Synthesis of Ethyl 2-bromo-2-(thiophen-2-yl)acetate.[1] Warning: This pathway competes with ring bromination. High purity requires strict adherence to radical conditions.

Reagents & Materials

-

Solvent: Carbon Tetrachloride (

) is classic but toxic.[1] Trifluorotoluene (PhCF -

Initiator: AIBN (Azobisisobutyronitrile) - 0.05 equiv.[1]

Experimental Procedure

-

Setup: Dissolve substrate (10 mmol) in

(20 mL). -

Reagents: Add NBS (1.05 equiv) and AIBN (0.05 equiv).

-

Reflux: Heat the mixture to reflux (77°C for

). -

Reaction: Stir at reflux until NBS (dense solid at bottom) is converted to Succinimide (low-density solid floating at top). This typically takes 1–3 hours.

-

Workup: Cool to RT. Filter off the succinimide precipitate. Concentrate the filtrate.

-

Purification: Rapid chromatography (silica is slightly acidic and can degrade

-bromo esters; use neutral alumina if degradation is observed).[1]

Troubleshooting & Critical Parameters

| Issue | Cause | Solution |

| Mixture of Products | Competition between Radical and Ionic pathways. | For Ring: Use DMF, exclude light. For Alpha: Use non-polar solvent, purge |

| Dibromination | Excess NBS or high local concentration. | Use exactly 1.0-1.05 equiv NBS. Add NBS solution dropwise. |

| Low Yield (Alpha) | Thiophene ring scavenging radicals. | This is intrinsic to the substrate. Consider using a blocking group on C5 or using a different brominating agent (e.g., |

| Color Development | Free | Wash NBS with water/acetone before use or store in dark. Quench reaction with Sodium Thiosulfate. |

References

-

Regioselectivity of NBS with Heterocycles

-

Thiophene Bromination Protocol (Analogous Substrates)

-

Radical vs Ionic Bromination Mechanisms

- Title: "Allylic and Benzylic Bromin

- Source: Master Organic Chemistry

-

URL:[Link]

-

Green Chemistry Alternatives (Solvent Effects)

Sources

- 1. isca.me [isca.me]

- 2. Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Ethyl 2-(5-bromopyrimidin-2-yl)acetate | C8H9BrN2O2 | CID 45789883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. iris.unito.it [iris.unito.it]

- 8. mdpi.com [mdpi.com]

- 9. chemmethod.com [chemmethod.com]

- 10. par.nsf.gov [par.nsf.gov]

Application Note: Regioselective Bromination of Thiophene Acetates at the C5 Position

Introduction: The Strategic Importance of C5-Brominated Thiophenes

Thiophene-containing molecules are a cornerstone of modern medicinal chemistry and materials science, recognized for their diverse biological activities and valuable electronic properties.[1][2][3] The thiophene ring serves as a versatile pharmacophore and a key structural motif in organic electronics. Specifically, functionalization at the C5 position of 2-substituted thiophenes provides a critical entry point for molecular elaboration.

5-Bromothiophene-2-acetate derivatives are highly valuable building blocks. The bromine atom at the C5 position acts as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[4][5] This allows for the precise introduction of aryl, heteroaryl, or alkyl fragments, facilitating the construction of complex molecular architectures required for novel drug candidates and advanced materials.[4][6] This application note provides a detailed protocol and mechanistic insights for the highly regioselective bromination of thiophene acetates at the C5 position using N-Bromosuccinimide (NBS), a method prized for its efficiency, selectivity, and operational simplicity.

Mechanistic Rationale for C5 Regioselectivity

The high regioselectivity observed in the bromination of 2-substituted thiophenes is governed by the fundamental principles of electrophilic aromatic substitution (SEAr) on an electron-rich five-membered heterocycle.

2.1. The Directing Influence of the Thiophene Sulfur

The sulfur atom in the thiophene ring plays a dominant role in directing incoming electrophiles. Through resonance, the sulfur atom can donate its lone pair of electrons into the π-system, thereby stabilizing the cationic intermediate (the σ-complex or Wheland intermediate) formed during electrophilic attack. This stabilization is most effective when the attack occurs at the α-positions (C2 and C5) adjacent to the sulfur.

As illustrated below, attack at the C5 position of a 2-substituted thiophene allows for the delocalization of the positive charge across three resonance structures, including a particularly stable contributor where the charge is localized on the sulfur atom.[7] In contrast, attack at a β-position (C3 or C4) results in a less stable intermediate with only two significant resonance contributors, neither of which directly involves the heteroatom in stabilizing the positive charge.[7]

2.2. The Role of the C2-Acetate Substituent

The acetate group at the C2 position is moderately electron-withdrawing. While this group deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene, the powerful directing effect of the sulfur heteroatom still overwhelmingly favors substitution at the vacant α-position, which is C5.[8] Therefore, the reaction proceeds with high fidelity to yield the 5-bromo isomer as the major product.

Reaction Mechanism Diagram

dot digraph "Regioselective_Bromination_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, width=2, height=1]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Methyl 2-(thiophen-2-yl)acetate\n+ NBS", fillcolor="#F1F3F4", fontcolor="#202124"]; TS1 [label="Transition State\n(Electrophilic Attack)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="σ-Complex (Wheland Intermediate)\n(Resonance Stabilized)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Resonance [label="Key Resonance Structures\n(Charge on S)", shape=note, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; Deprotonation [label="Deprotonation\n(by Succinimide)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Methyl 2-(5-bromothiophen-2-yl)acetate", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> TS1 [label=" Electrophilic\n attack at C5"]; TS1 -> Intermediate; Intermediate -> Resonance [style=dashed, label=" Stabilization"]; Intermediate -> Deprotonation [label=" Loss of H+"]; Deprotonation -> Product [label=" Aromatization"]; } enddot Caption: Mechanism of C5 bromination on thiophene acetate.

Detailed Experimental Protocol

This protocol describes the regioselective bromination of Methyl 2-(thiophen-2-yl)acetate using N-Bromosuccinimide (NBS).

3.1. Reagents and Materials

| Reagent/Material | Grade | Supplier | Quantity | Notes |

| Methyl 2-(thiophen-2-yl)acetate | ≥98% | Sigma-Aldrich | 1.00 g (5.87 mmol) | Starting material |

| N-Bromosuccinimide (NBS) | ≥99% | Sigma-Aldrich | 1.10 g (6.17 mmol, 1.05 eq.) | Brominating agent. Recrystallize from water if necessary. |

| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Fisher Scientific | 30 mL | Reaction solvent. |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | VWR | 20 mL | For quenching. |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) | ACS Reagent | VWR | 20 mL | To remove excess bromine. |

| Brine (Saturated NaCl) | ACS Reagent | VWR | 20 mL | For washing. |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | ~100 mL | Extraction solvent. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR | ~5 g | Drying agent. |

| Silica Gel | 230-400 mesh | Sorbent Technologies | As needed | For column chromatography. |

3.2. Safety Precautions

-

N-Bromosuccinimide (NBS): NBS is an oxidizing agent, harmful if swallowed, and causes severe skin burns and eye damage.[9][10] Handle with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[11][12] Work in a well-ventilated fume hood. Avoid creating dust.[10][13]

-

Solvents: Acetonitrile and Ethyl Acetate are flammable and should be handled away from ignition sources. Use in a fume hood.

-

Always consult the Safety Data Sheet (SDS) for all chemicals before use.[9][10][11][12][13]

3.3. Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-(thiophen-2-yl)acetate (1.00 g, 5.87 mmol).

-

Dissolution: Add anhydrous acetonitrile (30 mL) to the flask and stir until the starting material is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Reagent Addition: While stirring vigorously, add N-Bromosuccinimide (1.10 g, 6.17 mmol) portion-wise over 10-15 minutes. Ensure the reaction temperature does not exceed 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:EtOAc eluent) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution (20 mL) to neutralize any acidic byproducts.

-

Workup:

-

Add saturated aqueous Na₂S₂O₃ solution (20 mL) to quench any unreacted NBS or bromine.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 95:5 hexane:EtOAc) to afford the pure product.

Experimental Workflow Diagram

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, width=2.5, height=1]; edge [fontname="Arial", fontsize=10];

// Nodes A [label="1. Dissolve Thiophene Acetate\nin Anhydrous MeCN", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Cool Reaction\nto 0 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Add NBS (1.05 eq)\nPortion-wise", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="4. Stir at RT (2-4h)\nMonitor by TLC", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Quench with\nNaHCO₃ & Na₂S₂O₃", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Liquid-Liquid Extraction\nwith Ethyl Acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7. Dry (MgSO₄) & Concentrate\n(Rotovap)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="8. Purify via\nSilica Gel Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Final Product:\nMethyl 2-(5-bromothiophen-2-yl)acetate", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#34A853"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } enddot Caption: Step-by-step workflow for C5 bromination.

Expected Results and Characterization